

# inter-laboratory comparison of acylcarnitine analysis

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An Essential Guide to Inter-Laboratory Comparison of Acylcarnitine Analysis for Researchers and Drug Development Professionals

In the fields of biomedical research and pharmaceutical development, the accurate quantification of acylcarnitines is paramount for diagnosing metabolic disorders and assessing drug toxicity. Inter-laboratory comparison studies, also known as proficiency testing (PT) or external quality assurance (EQA) schemes, are crucial for ensuring the reliability and comparability of acylcarnitine analysis across different laboratories. This guide provides an objective comparison of analytical performance, details on experimental protocols, and insights into the factors influencing acylcarnitine quantification.

## The Importance of Inter-Laboratory Comparisons

Acylcarnitine profiles are vital for the diagnosis and monitoring of inherited metabolic diseases, such as organic acidurias and fatty acid oxidation defects.<sup>[1]</sup> EQA schemes are essential for improving the accuracy and reliability of these diagnostic tests.<sup>[1]</sup> Organizations like the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the Centers for Disease Control and Prevention (CDC) offer EQA programs for acylcarnitine analysis in various biological matrices, including serum, plasma, and dried blood spots (DBS).<sup>[1]</sup> These programs help laboratories to evaluate their performance against their peers, identify potential analytical issues, and ultimately improve the quality of their results.

## Quantitative Performance in Acylcarnitine Analysis: An Inter-Laboratory Perspective

Data from EQA schemes provide a valuable benchmark for the performance of different analytical methods used in acylcarnitine analysis. The following tables summarize quantitative data from a recent ERNDIM scheme for the analysis of acylcarnitines in serum, providing a snapshot of the current state of analytical performance in the field.

Acylcarnitine	Mean Concentration (μmol/L)	Inter-laboratory CV (%)	Recovery (%)
Free Carnitine (C0)	61.4	13.9	-
Propionylcarnitine (C3)	-	-	-
Malonylcarnitine (C3-DC)	-	58.7	-
Methylmalonylcarnitine (C4-DC)	-	58.7	-
3-OH-Butyrylcarnitine (C4-OH)	-	-	56
Octanoylcarnitine (C8)	-	-	-
Dodecanoylcarnitine (C12)	-	-	132
Palmitoylcarnitine (C16)	-	-	-
Data from the ERNDIM Quantitative Schemes Acylcarnitines in Serum ANNUAL REPORT 2022, based on 125 datasets. <a href="#">[2]</a>			

The inter-laboratory coefficient of variation (CV) is a key indicator of the reproducibility of an analytical method across different laboratories. For free carnitine (C0), the inter-laboratory CV was 13.9%, while for other acylcarnitines like malonylcarnitine (C3-DC) and methylmalonylcarnitine (C4-DC), it was significantly higher at 58.7%.[\[2\]](#) This highlights the analytical challenges associated with certain acylcarnitine species. The overall precision was reported as 11.5%, which is considered satisfactory.[\[2\]](#)

A Chinese EQA program involving 150 laboratories reported that the proportion of acceptable quantitative results for 15 different acylcarnitines (C0-C18) ranged from 78.38% to 93.24%.[\[3\]](#)  
[\[4\]](#)

## Key Factors Influencing Inter-Laboratory Variability

Several factors can contribute to the variability observed in inter-laboratory comparison studies of acylcarnitine analysis. These include:

- **Analytical Methodology:** The most common method for acylcarnitine analysis is tandem mass spectrometry (MS/MS).[\[5\]](#)[\[6\]](#)[\[7\]](#) However, variations in the specific MS/MS methods, such as the use of derivatization (butyl esterification) versus underivatized (free acid) analysis, can lead to differences in results.[\[8\]](#)[\[9\]](#) While minor differences (less than 15%) are observed for many analytes between these two approaches, underivatized methods may result in a less intense mass spectrometric response for dicarboxylic acylcarnitines and an inability to differentiate isobaric acylcarnitines.[\[8\]](#)[\[9\]](#)
- **Chromatographic Separation:** The use of liquid chromatography (LC) prior to MS/MS analysis can separate isomeric and isobaric acylcarnitines, which is a limitation of flow-injection analysis tandem mass spectrometry.[\[10\]](#)[\[11\]](#)[\[12\]](#) Misinterpretation of results can occur in laboratories that do not separate isomers.[\[1\]](#)
- **Sample Matrix:** Acylcarnitine concentrations can differ between plasma and dried blood spots (DBS).[\[13\]](#) For instance, free carnitine concentrations are typically higher in plasma than in DBS.[\[13\]](#)
- **Reference Values:** The reference ranges for acylcarnitine concentrations can vary among laboratories, which can affect the interpretation of results.[\[1\]](#)

## Experimental Protocols in Inter-Laboratory Comparisons

The following outlines a typical workflow and key methodological considerations for participation in an acylcarnitine EQA scheme.

### Sample Preparation

Participants in EQA schemes receive a set of samples, which can be lyophilized serum or plasma, or dried blood spots, containing various known and unknown concentrations of acylcarnitines.[2] The sample preparation typically involves the following steps:

- **Reconstitution:** Lyophilized samples are reconstituted with a specified volume of solvent.
- **Extraction:** Acylcarnitines are extracted from the sample matrix, often using a protein precipitation step with an organic solvent (e.g., methanol) that contains stable isotope-labeled internal standards.
- **Derivatization (Optional):** In methods that use butyl esterification, the extracted acylcarnitines are derivatized to their butyl esters. This is a common practice in newborn screening laboratories.[8][9]
- **Evaporation and Reconstitution:** The supernatant is evaporated to dryness and reconstituted in the mobile phase for analysis.

## Instrumental Analysis

Tandem mass spectrometry is the cornerstone of acylcarnitine analysis.[5][6][7] The instrument is typically operated in the precursor ion scan mode or the multiple reaction monitoring (MRM) mode.

- **Precursor Ion Scan:** This mode is used to identify all molecular species that produce a common fragment ion, which is characteristic of the acylcarnitine class of compounds.[5]
- **Multiple Reaction Monitoring (MRM):** This mode is highly specific and sensitive for the quantification of targeted acylcarnitines.[7]

Quantification is based on the principle of stable isotope dilution, where the response of each endogenous acylcarnitine is compared to that of its corresponding stable isotope-labeled internal standard.[5]

Caption: Workflow of an inter-laboratory comparison for acylcarnitine analysis.

## Conclusion

Inter-laboratory comparisons are indispensable for ensuring the quality and consistency of acylcarnitine analysis. By participating in EQA schemes, laboratories can benchmark their performance, identify areas for improvement, and contribute to the overall standardization of this critical diagnostic tool. This guide provides a framework for understanding the quantitative data, experimental protocols, and key variables that influence the outcomes of these comparisons, ultimately supporting the generation of reliable and comparable data for both clinical diagnostics and research applications.

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